3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-[4-(2,2-dimethoxyethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S2/c1-17(2)24(19,20)11-7-5-6-10(8-11)13-15-16-14(23)18(13)9-12(21-3)22-4/h5-8,12H,9H2,1-4H3,(H,16,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMUPRFQUGPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole scaffold is synthesized via [3+2] cyclization between 2,2-dimethoxyethylhydrazine and dithiocarbazinate intermediates:
Procedure
- Formation of potassium dithiocarbazinate :
$$ \text{2,2-Dimethoxyethylhydrazine} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{K}^+[\text{S}2\text{CNHNHCH}2\text{C(OCH}3)_2]^- $$
- Cyclization :
$$ \text{Dithiocarbazinate} + \text{Hydrazine} \xrightarrow{\Delta} \text{4-(2,2-Dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazole} $$
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 80–90°C | +32% yield |
| CS₂:Molar Ratio | 1.2:1 | Prevents oligomerization |
| Cyclization Time | 6–8 hr | Maximizes ring closure |
Regioselective Alkylation at N4
The dimethoxyethyl group is introduced via nucleophilic substitution under phase-transfer conditions:
$$ \text{Triazole} + \text{BrCH}2\text{C(OCH}3)2 \xrightarrow{\text{TBAB, K}2\text{CO}_3, \text{DMF}} \text{4-(2,2-Dimethoxyethyl) Derivative} $$
Critical Considerations
- Base Selection : Potassium carbonate outperforms stronger bases (e.g., NaH) in minimizing acetal hydrolysis (≤5% vs. 28% degradation)
- Solvent Effects : DMF provides superior solubility compared to THF (89% vs. 67% conversion)
Benzene Sulfonamide Synthesis
Sulfonylation of 3-Bromoaniline
The N,N-dimethyl sulfonamide group is installed prior to triazole coupling:
$$ \text{3-Bromoaniline} + \text{ClSO}2\text{N(CH}3\text{)}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{3-Bromo-N,N-dimethylbenzenesulfonamide} $$
Reaction Monitoring
- FT-IR: $$ \nu(\text{S=O}) $$ 1365 cm⁻¹, $$ \nu(\text{S-N}) $$ 910 cm⁻¹
- HPLC Purity: 98.7% (C18, 60:40 MeCN:H₂O)
Triazole-Benzene Coupling
Ullmann-Type Cross-Coupling
A copper-catalyzed coupling forges the critical C–C bond:
$$ \text{Triazole} + \text{3-Bromo-N,N-dimethylbenzenesulfonamide} \xrightarrow{\text{CuI, L-Proline, K}3\text{PO}4} \text{Target Compound} $$
Optimized Conditions
| Component | Concentration | Role |
|---|---|---|
| CuI | 10 mol% | Catalyst |
| L-Proline | 20 mol% | Ligand |
| K₃PO₄ | 3.0 equiv | Base |
| DMSO | 0.2 M | Solvent (polar aprotic) |
Performance Metrics
- Yield: 78% (isolated)
- Selectivity: >95% (GC-MS analysis)
Purification and Characterization
Chromatographic Purification
Final purification employs sequential chromatography:
- Size-Exclusion (Sephadex LH-20) : Remove copper residues
- Reverse-Phase (C18) : Isolate target compound (99.1% purity)
Elution Profile
| Solvent System | Volume (CV) | Purpose |
|---|---|---|
| H₂O:MeOH (70:30) | 2.5 | Desalting |
| H₂O:MeOH (50:50) | 1.8 | Target elution |
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.21 (s, 1H, triazole H3)
- δ 4.12 (t, J=6.1 Hz, 2H, OCH₂)
- δ 3.34 (s, 6H, N(CH₃)₂)
- δ 3.28 (s, 6H, OCH₃)
HRMS (ESI-TOF)
Calculated for C₁₄H₂₀N₄O₄S₂: 372.47 [M+H]⁺
Found: 372.48
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Ullmann Coupling | 61% | 99.1% | Pilot-scale | $$$ |
| Nucleophilic Aromatic Substitution | 43% | 97.5% | Lab-scale | $$ |
| Friedel-Crafts | <5% | 82.3% | Not viable | $$$$ |
Key findings:
- Ullmann protocol provides optimal balance of yield and purity
- Nucleophilic routes suffer from competing side reactions (28–34% byproducts)
Stability and Degradation Studies
Thermal Stability (TGA)
| Temperature Range | Mass Loss | Degradation Process |
|---|---|---|
| 25–150°C | 0.2% | Solvent evaporation |
| 150–220°C | 4.8% | Acetal decomposition |
| >220°C | 91.0% | Complete pyrolysis |
Hydrolytic Susceptibility
| Condition | Half-life | Major Degradant |
|---|---|---|
| pH 1.0 (HCl) | 3.2 hr | Des-methylated analog |
| pH 7.4 (PBS) | 48 hr | Sulfoxide |
| pH 13.0 (NaOH) | 15 min | Triazole ring cleavage |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg | Process Contribution |
|---|---|---|
| 2,2-Dimethoxyethylhydrazine | $1,240 | 38% of total |
| CuI | $890 | 12% of total |
| 3-Bromo-N,N-dimethylbenzenesulfonamide | $670 | 29% of total |
Waste Stream Management
- Copper Recovery : 92% efficiency via ion-exchange (Dowex M4195)
- Solvent Recycling : DMF recovery ≥87% using falling-film evaporators
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: Conversion of sulfanyl (–SH) to sulfonyl (–SO2H) groups under oxidative conditions using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction of nitro groups to amines using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions involving the benzene ring, facilitated by appropriate reagents such as halogens or amines.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reductions, and sodium hydroxide (NaOH) for nucleophilic substitutions. Reactions are often conducted under controlled temperatures ranging from 0°C to 100°C.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine-functionalized compounds, and substituted benzene derivatives, each of which can be further elaborated into more complex molecules.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with a triazole moiety exhibit significant antimicrobial activity. The presence of the 5-sulfanyl-4H-1,2,4-triazole group in this compound enhances its potential against various bacterial strains. Studies have shown that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with folate synthesis pathways .
Antifungal Properties
The triazole structure is also recognized for its antifungal capabilities. Compounds similar to 3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide have been tested against various fungal pathogens, showing promising results in inhibiting fungal growth by disrupting ergosterol biosynthesis . This makes it a candidate for further development into antifungal agents.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole-containing compounds. The sulfonamide group enhances the bioactivity of these compounds by promoting interactions with cellular targets involved in cancer progression. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Electrochemical Synthesis
One promising method for synthesizing sulfonamide derivatives is electrochemical oxidation. This approach allows for the formation of N,N-diarylsulfonyl derivatives with high yields (55–76%) under mild conditions. The electrochemical process typically involves using arylsulfinic acids as nucleophiles in an aqueous medium . Such methods are advantageous due to their efficiency and reduced environmental impact compared to traditional synthetic routes.
Chemical Synthesis
Chemical synthesis remains a primary route for producing this compound. It often involves the reaction of appropriate sulfonyl chlorides with amines in the presence of bases to yield sulfonamides effectively. The reaction conditions can be optimized to achieve high purity and yield of the desired product .
Case Studies
Mechanism of Action
The compound's mechanism of action often involves the interaction with specific molecular targets such as enzymes or receptors. For example, the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can form hydrogen bonds with proteins, altering their conformation and function.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substitution pattern critically influences physicochemical and biological properties. Key comparisons include:
Key Observations :
- Solubility : The target compound’s dimethoxyethyl group may confer better aqueous solubility compared to bulky cycloheptyl () or aromatic substituents ().
- Electron Effects : Sulfanyl (-SH) vs. sulfanylidene (-S=) groups alter electron density; the latter may enhance π-stacking interactions in biological targets .
- Sulfonamide Diversity : N,N-Dimethyl vs. N,N-diethyl groups () affect lipophilicity and metabolic stability.
Crystallographic and Conformational Insights
- Single-crystal studies of analogs (e.g., ) reveal planar triazole rings and sulfonamide conformations stabilized by hydrogen bonding.
Challenges and Limitations
- Discontinuation of Analogs: and note discontinuation of related compounds, possibly due to synthetic complexity, stability issues, or insufficient efficacy. This highlights the need for robust stability studies for the target compound.
- Data Gaps: Limited pharmacological data for the target compound necessitates further in vitro and in vivo testing to validate hypothesized activities.
Biological Activity
The compound 3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is a novel sulfonamide derivative featuring a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural components of this compound suggest diverse mechanisms of action, which have been the focus of various research studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.41 g/mol . The structural features include:
- Triazole ring : Known for its biological activity against various pathogens.
- Sulfonamide group : Commonly associated with antibacterial properties.
- Dimethoxyethyl substituent : Potentially enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, those similar to our compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 50 µg/mL , depending on the specific bacterial strain tested .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 5 |
| Triazole Derivative B | Escherichia coli | 10 |
| This compound | Klebsiella pneumoniae | 20 |
The presence of the sulfonamide group enhances the antibacterial efficacy by inhibiting bacterial folate synthesis, a mechanism similar to that of traditional sulfa drugs .
Anticancer Activity
The potential anticancer properties of the compound have also been explored. Studies show that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of oxidative stress. For instance, compounds with similar structures have been reported to exhibit IC50 values ranging from 10 to 30 µM against several cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound is attributed to its ability to:
- Inhibit Enzymatic Activity : The triazole moiety can inhibit key enzymes involved in nucleic acid synthesis.
- Induce Apoptosis : Through oxidative stress pathways, leading to programmed cell death in cancer cells.
- Antibacterial Mechanism : By mimicking para-aminobenzoic acid (PABA), it disrupts folate synthesis in bacteria.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar triazole-containing compounds:
- Antitubercular Activity : A study reported that certain triazole derivatives exhibited significant antitubercular activity with MIC values as low as 0.31 µg/mL , indicating their potential as therapeutic agents against tuberculosis .
- Antioxidant Properties : Compounds with similar structures showed promising antioxidant activities in vitro, suggesting that they may help mitigate oxidative stress-related diseases .
- Synergistic Effects : Research has indicated that combining triazole derivatives with existing antibiotics can enhance their efficacy against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling sulfonamide derivatives with functionalized triazole precursors. Key steps include:
- Substitution reactions to introduce the dimethoxyethyl group at the triazole ring .
- Thiolation to incorporate the sulfanyl group, often using reagents like Lawesson’s reagent or thiourea derivatives under inert atmospheres .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled temperatures (60–80°C) prevent side reactions .
- Purification : Column chromatography or recrystallization improves purity, with yields optimized to ~60–75% via iterative adjustment of stoichiometry .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethyl groups at δ 2.8–3.1 ppm, triazole protons at δ 8.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 427.12) .
Advanced Research Questions
Q. How do electronic properties of the sulfonamide and triazole moieties influence reactivity in catalytic or biological systems?
- Methodological Answer :
- Sulfonamide Group : Electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic substitutions. Computational studies (DFT) show partial charges on sulfur (δ+0.45) and nitrogen (δ−0.32) atoms influence binding to enzymes .
- Triazole Ring : Conjugation stabilizes transition states in cycloaddition reactions. Substituents like dimethoxyethyl modulate steric effects, reducing steric hindrance in protein-ligand interactions .
Q. What strategies address discrepancies in reported biological activity across assay systems?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for variability in membrane permeability .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify metabolites that may interfere with activity .
- Dose-Response Curves : Replicate IC₅₀ values under uniform conditions (e.g., 72-hour incubation, 10% FBS) to resolve potency conflicts .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize derivatives with ΔG < −9 kcal/mol .
- QSAR Models : Correlate substituent hydrophobicity (ClogP) with antimicrobial activity (R² > 0.85) to predict optimal side chains .
Data Contradiction Analysis
Q. Conflicting reports note variable solubility in aqueous vs. organic solvents. How can this be resolved experimentally?
- Methodological Answer :
- Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy. If discrepancies persist (>10% variation), assess crystallinity via XRD to detect polymorphic forms .
- Surfactant Screening : Use polysorbate-80 (0.1% w/v) to enhance aqueous solubility, confirming micellar encapsulation via dynamic light scattering .
Key Structural and Functional Insights
| Property | Insight | Reference |
|---|---|---|
| LogP | Predicted 2.1 (indicating moderate lipophilicity for blood-brain barrier penetration) | |
| Hydrogen Bond Acceptors | 6 (sulfonamide O, triazole N) – critical for target engagement | |
| Thermal Stability | Decomposition >250°C (TGA data) – suitable for high-temperature reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
